molecular formula C14H18N4O B7492839 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide

1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide

カタログ番号 B7492839
分子量: 258.32 g/mol
InChIキー: GHRSVFUMXUFSKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in the regulation of inflammation and immune responses.

作用機序

1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide exerts its effects by inhibiting the activity of the IKKβ kinase, which is a critical component of the NF-κB pathway. Inhibition of IKKβ prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus, leading to the suppression of pro-inflammatory gene expression.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, suppression of pro-inflammatory cytokine production, induction of apoptosis, and inhibition of cell proliferation. 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases and autoimmune disorders.

実験室実験の利点と制限

One of the main advantages of 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide is its potency and specificity for the IKKβ kinase, which makes it a valuable tool for studying the NF-κB pathway. However, 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for research on 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide, including the development of more potent and selective inhibitors of the NF-κB pathway, the evaluation of 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in combination with other drugs for cancer therapy, and the investigation of 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in animal models of other diseases, such as diabetes and Alzheimer's disease. Additionally, the development of more efficient synthesis methods for 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide could facilitate its use in future research.

合成法

1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of pyrazole-4-carboxylic acid with 2-bromoethylpyridine, followed by the introduction of the trimethyl group via a Grignard reaction. The final step involves the coupling of the resulting intermediate with 1,3,5-trimethylpyrazole to yield 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide.

科学的研究の応用

1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. In cancer, 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. In inflammatory diseases, 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. In autoimmune disorders, 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis and multiple sclerosis.

特性

IUPAC Name

1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-9(12-7-5-6-8-15-12)16-14(19)13-10(2)17-18(4)11(13)3/h5-9H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRSVFUMXUFSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。